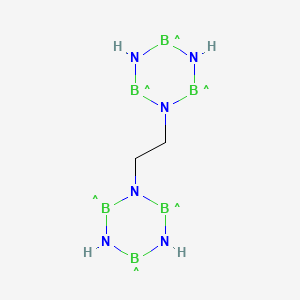
CID 71400634
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71400634: is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71400634 involves several synthetic routes. One common method includes the reaction of specific organic compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain product quality and yield. Industrial methods often incorporate advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: CID 71400634 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
CID 71400634 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71400634 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
CID 71400635: Shares structural similarities but differs in functional groups.
CID 71400636: Another related compound with distinct chemical properties.
CID 71400637: Known for its unique reactivity compared to CID 71400634.
Uniqueness: this compound stands out due to its specific combination of functional groups and reactivity. Its unique properties make it suitable for a wide range of applications, distinguishing it from similar compounds.
Properties
CAS No. |
60607-08-1 |
|---|---|
Molecular Formula |
C2H8B6N6 |
Molecular Weight |
181.0 g/mol |
InChI |
InChI=1S/C2H8B6N6/c1(13-5-9-3-10-6-13)2-14-7-11-4-12-8-14/h9-12H,1-2H2 |
InChI Key |
SYGPRFSAKXRGSA-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N[B]N([B]N1)CCN2[B]N[B]N[B]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















